molecular formula C13H14O B1610385 2-Hex-1-ynyl-benzaldehyde CAS No. 106824-45-7

2-Hex-1-ynyl-benzaldehyde

Cat. No. B1610385
CAS RN: 106824-45-7
M. Wt: 186.25 g/mol
InChI Key: FETDVTPMFRPTLM-UHFFFAOYSA-N
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Description

2-Hex-1-ynyl-benzaldehyde is a chemical compound with the molecular formula C13H14O . It is also known by other names such as 2-(hex-1-yn-1-yl)benzaldehyde .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzaldehyde group attached to a hex-1-ynyl group . The molecular weight of this compound is 186.25 Da .


Physical And Chemical Properties Analysis

This compound has a density of 1.0±0.1 g/cm3, a boiling point of 309.8±25.0 °C at 760 mmHg, and a flash point of 130.9±18.1 °C . It has a molar refractivity of 57.5±0.4 cm3, and its polar surface area is 17 Å2 .

Scientific Research Applications

Photolysis in Solution

Benzaldehyde, when irradiated in different solvents, including hex-1-yne, leads to the formation of several isolable products, demonstrating its reactivity and the potential for creating various chemical compounds (Bradshaw, Knudsen, & Parish, 1972).

Catalytic Applications

Platinum-catalyzed hydrative cyclization of various 2-[6-en-1-ynyl]benzaldehydes, including 2-Hex-1-ynyl-benzaldehyde, has been successfully employed in synthesizing complex structures like faveline, highlighting the compound's utility in organic synthesis (Oh, Lee, & Hong, 2010).

Synthesis of Naphthols and Isocoumarins

2-(4-Hydroxy-but-1-ynyl)benzaldehydes, closely related to this compound, have been utilized in the synthesis of 3-acyl-2-naphthols and 3-substituted isocoumarins, indicating the potential for the synthesis of complex organic molecules (He, Zhang, Shen, & Fan, 2013).

Oxygen-Bridged Polycycles Synthesis

The formation of oxygen-bridged polycycles via intermolecular cyclization using derivatives of benzaldehyde suggests its potential in creating novel polycyclic structures (Oh, Yi, Lee, & Lim, 2010).

Ruthenium-Catalyzed Transformations

Ruthenium-catalyzed transformation of various derivatives of benzaldehyde, including this compound, into dienes and aldehyde functionalities, demonstrates its versatility in catalytic reactions (Yeh, Liu, Lai, Li, & Liu, 2004).

Synthesis of Benzopyrano Pyrazoles

Alkynyloxy-benzaldehydes, a category that includes this compound, have been used in the synthesis of benzopyrano[4,3-c]pyrazoles, expanding the scope of heterocyclic compound synthesis (Janietz & Rudorf, 1989).

properties

IUPAC Name

2-hex-1-ynylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O/c1-2-3-4-5-8-12-9-6-7-10-13(12)11-14/h6-7,9-11H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FETDVTPMFRPTLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC#CC1=CC=CC=C1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00446782
Record name 2-HEX-1-YNYL-BENZALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00446782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

106824-45-7
Record name 2-HEX-1-YNYL-BENZALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00446782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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